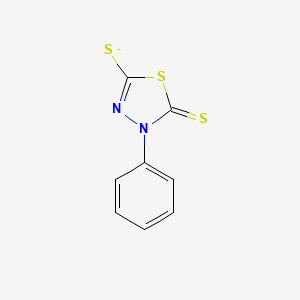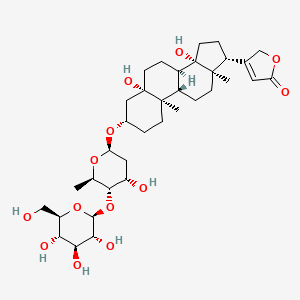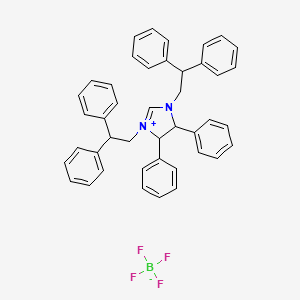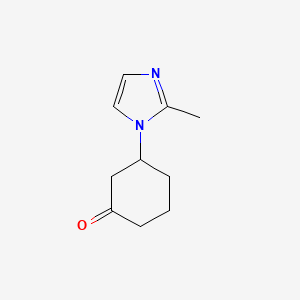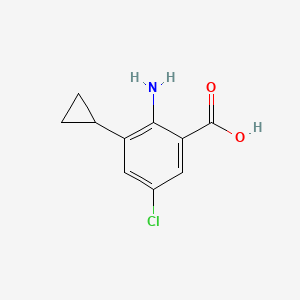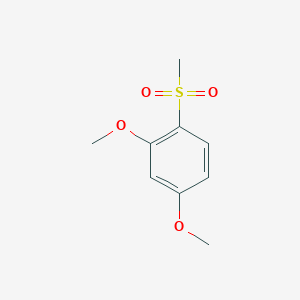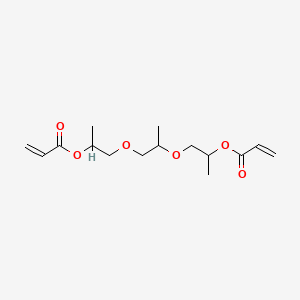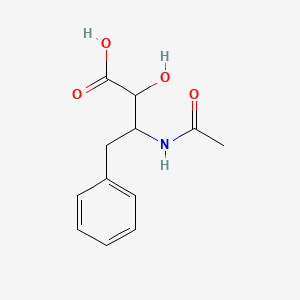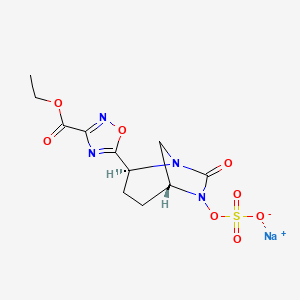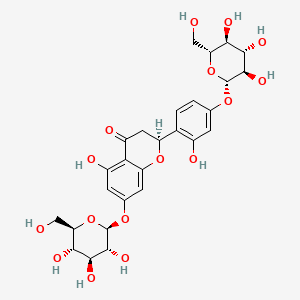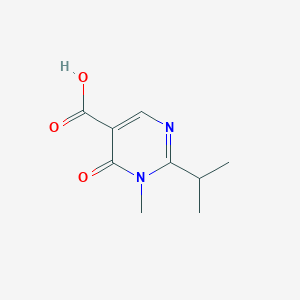
2-Isopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound belonging to the class of dihydropyrimidines. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, characterized by the presence of an isopropyl group, a methyl group, and a carboxylic acid moiety, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification techniques is optimized to maximize efficiency and minimize costs. Advanced techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., sulfuric acid) facilitate esterification or amidation
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Industry: Used in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Isopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
- 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives
Comparison: Compared to its analogs, 2-Isopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid exhibits unique properties due to the presence of the isopropyl and methyl groups, which influence its chemical reactivity and biological activity. Its specificity as a xanthine oxidase inhibitor and its potential therapeutic applications make it a compound of significant interest .
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-methyl-6-oxo-2-propan-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-5(2)7-10-4-6(9(13)14)8(12)11(7)3/h4-5H,1-3H3,(H,13,14) |
InChI Key |
KMMWNISBLXKREF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C(=O)N1C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13914137.png)
![Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13914140.png)
